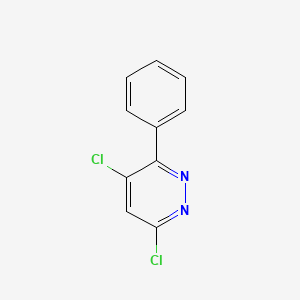

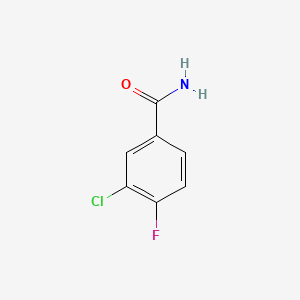

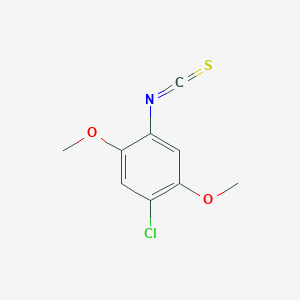

![molecular formula C14H13N3O B1363510 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 80493-71-6](/img/structure/B1363510.png)

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

Descripción general

Descripción

The compound “2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine” is a type of imidazopyridine . Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .

Synthesis Analysis

The synthesis of similar compounds involves two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized via radical reactions . This process involves transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación

Crystallographic Analysis

The crystal structure and Hirshfeld surface analysis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine, among other derivatives, have been explored, providing insights into their molecular geometry and intermolecular interactions. This research is crucial in understanding the structural properties of these compounds, which can influence their chemical behavior and potential applications in various fields, including materials science and drug design (Dhanalakshmi et al., 2018).

Synthesis and Chemical Reactions

Several studies have focused on the synthesis and chemical behavior of compounds related to this compound. For instance, there has been research on the synthesis of imidazo[1,2-a]pyridines via reactions with triethylamine, which provides a pathway to create a variety of derivatives with potential therapeutic or industrial applications (Khalafy et al., 2002). Another study discusses the synthesis of imidazo[1,2-a]pyridine derivatives as potential antiulcer agents, highlighting the potential for these compounds in medicinal chemistry (Starrett et al., 1989).

Novel Reactions and Derivatives

Innovative methods for creating new derivatives of imidazo[1,2-a]pyridines have been developed, including the use of microwave irradiation. These methods are significant for their efficiency and the potential to create novel compounds with unique properties (Tu et al., 2007). Such advances are crucial for expanding the chemical toolbox available for drug discovery and materials science.

Optical Properties

Research into the optical properties of imidazo[1,2-a]pyridine analogs, like this compound, has been conducted, focusing on their absorption and fluorescence characteristics. This research is important for potential applications in fields like optoelectronics and fluorescent probes (Kielesiński et al., 2015).

Anticancer Potential

A study on selenylated imidazo[1,2-a]pyridines has demonstrated promising activity against breast cancer cells, revealing the potential of these compounds in chemotherapy (Almeida et al., 2018). This research opens up new avenues for developing targeted cancer therapies.

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

This compound interacts with the COX enzyme, inhibiting its activity . Docking studies have shown that the molecules of this compound can be positioned well in the COX-2 active site .

Biochemical Pathways

The inhibition of the COX enzyme by this compound affects the arachidonic acid cascade . This cascade is responsible for the production of prostanoids, which play a role in many inflammatory processes . By inhibiting COX, the compound reduces the production of these prostanoids .

Pharmacokinetics

Its potency and selectivity against the cox-2 enzyme have been demonstrated .

Result of Action

The result of the action of this compound is a reduction in inflammation, pain, and fever caused by prostaglandins . This is due to the compound’s inhibitory effect on the COX enzyme and subsequent reduction in prostanoid production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of imidazo[1,2-a]pyridines can be catalyzed by iodine, which is a viable choice due to its low cost, easy availability, and benign nature . .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The compound binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound has been found to interact with phosphatidylinositol-3-kinase (PI3K), a key enzyme in cell signaling pathways related to cell growth and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound affects cell signaling pathways, particularly the PI3K/Akt pathway, leading to decreased cell survival and increased cell death . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as COX-2 and PI3K, inhibiting their activity. This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions within the enzyme’s active site . Additionally, the compound can modulate gene expression by influencing the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of COX-2 and PI3K activity, resulting in prolonged anti-inflammatory and anticancer effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without noticeable toxicity. At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites. The compound’s localization and accumulation within cells can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its function and efficacy .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUOXVCQWLKCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363683 | |

| Record name | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80493-71-6 | |

| Record name | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

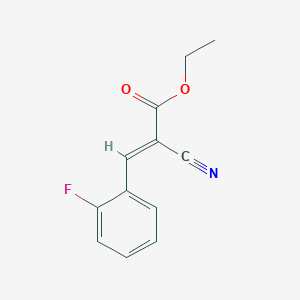

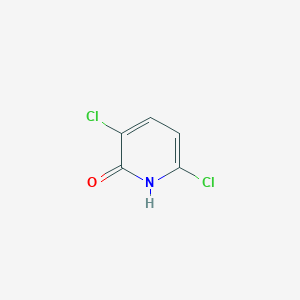

![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)

![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)